Iodosilver;trimethylphosphane
Description
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Structure
2D Structure
Properties
CAS No. |
12389-34-3 |
|---|---|
Molecular Formula |
C3H9AgIP |
Molecular Weight |
310.85 g/mol |
IUPAC Name |
iodosilver;trimethylphosphane |
InChI |
InChI=1S/C3H9P.Ag.HI/c1-4(2)3;;/h1-3H3;;1H/q;+1;/p-1 |
InChI Key |
UEZMPJVLYIQMMG-UHFFFAOYSA-M |
Canonical SMILES |
CP(C)C.[Ag]I |
Origin of Product |
United States |
Advanced Research Applications in Chemical Sciences Non Biological
Exploration of Novel Synthetic Routes and Derivatization
Future synthetic efforts could focus on developing more efficient and environmentally benign synthetic methodologies oxinst.commdpi.com. This includes exploring solvent-free reactions or the use of greener solvents. Furthermore, derivatization of the phosphine (B1218219) ligand or the use of different halide anions could lead to the formation of new complexes with tailored properties.
Advanced Structural Characterization Techniques and In-Situ Studies
While the solid-state structure of the tetrameric cluster is known, advanced characterization techniques could provide deeper insights. In-situ monitoring of the complex's formation using techniques like time-resolved small-angle X-ray scattering could elucidate the self-assembly process from monomeric units to the cubane (B1203433) cluster bio-integration.orgacs.orgresearchgate.netresearchgate.net. This would provide a more complete picture of the reaction mechanism.
Deeper Mechanistic Understanding of Reactivity
A more profound understanding of the reaction mechanisms involving Iodosilver;trimethylphosphane is crucial for its potential application in catalysis flinders.edu.aunih.govhuji.ac.il. Detailed kinetic and mechanistic studies, for instance on its reactions with various nucleophiles and electrophiles, would be highly valuable orientjchem.orgresearchgate.net. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental work to model reaction pathways and transition states nih.gov.
Predictive Modeling and Machine Learning in Coordination Complex Design
The application of predictive modeling and machine learning is an emerging trend in coordination chemistry nih.govaltenergymag.comacs.org. These computational tools could be employed to predict the stability, reactivity, and spectroscopic properties of new, yet-to-be-synthesized derivatives of this compound mdpi.comresearchgate.netscispace.comacs.orgnih.gov. This would accelerate the discovery of new complexes with desired functionalities.
Expansion into Other Non-Biological Application Domains
Beyond potential biological applications, there is scope to explore the use of this compound in other domains. Its properties could be relevant for the development of new materials, such as precursors for the deposition of silver-containing thin films or as components in luminescent materials or sensors nih.govnih.govresearchgate.net. The controlled thermal decomposition to release phosphine could also be of interest in specific chemical processes.
Q & A
Q. What are the established synthetic routes for preparing iodosilver-trimethylphosphane complexes, and what methodological considerations are critical for reproducibility?
Answer: Synthesis typically involves multi-step reactions under inert atmospheres to prevent oxidation of trimethylphosphane. For example, a documented procedure (8.1 in a 8-step synthesis) uses trimethylphosphane in tetrahydrofuran (THF) at 20°C for 2 hours . Key considerations include:
- Solvent purity : Use anhydrous THF (verified via Karl Fischer titration, as per reagent specifications ).
- Atmosphere control : Schlenk-line techniques or gloveboxes to exclude moisture/oxygen.
- Stoichiometry : Precise molar ratios (e.g., 1:1 Au:trimethylphosphane in analogous complexes ).
- Workup : Centrifugation or filtration to isolate air-sensitive products.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing iodosilver-trimethylphosphane complexes?
Answer:
- X-ray crystallography : Resolves coordination geometry (e.g., trigonal-planar vs. linear metal centers in Cu-trimethylphosphane complexes ).
- NMR spectroscopy : P NMR identifies phosphane ligand environments (δ ~-20 ppm for PMe in Au complexes ).
- Elemental analysis : Validates stoichiometry (e.g., using phyproof® reference materials with certified purity ).
- FTIR : Confirms absence of solvent residues (e.g., THF peaks at 1060 cm).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for iodosilver-trimethylphosphane complexes?
Answer: Contradictions often arise from:
- Solvent effects : Compare data in polar (DMF) vs. non-polar (toluene) solvents.
- Dynamic behavior : Variable-temperature P NMR to detect fluxionality (e.g., ligand exchange at elevated temperatures ).
- Multi-method validation : Cross-reference crystallographic data (bond lengths, angles) with DFT-calculated structures .
- Sample purity : Re-run analyses with phyproof®-grade reagents to exclude impurities .
Q. What mechanistic insights guide the reactivity of iodosilver-trimethylphosphane complexes in cross-coupling reactions?
Answer:
- Ligand lability : Trimethylphosphane’s weak σ-donor strength promotes ligand dissociation, enabling oxidative addition (e.g., in Au/PMe systems ).
- Steric effects : Bulky ligands reduce catalytic activity (contrast PMe with PPh in analogous Ag complexes).
- Kinetic studies : Monitor reaction progress via in situ P NMR to identify rate-determining steps .
Q. How should researchers design literature reviews to identify gaps in iodosilver-trimethylphosphane chemistry?
Answer:
- Scoping frameworks : Apply Arksey & O’Malley’s 5-stage scoping methodology (identify question, select studies, chart data, collate results, consult experts) .
- PICO/FINER criteria : Frame questions around Population (complexes), Intervention (synthetic variables), Comparison (e.g., Au vs. Ag analogs), Outcome (stability/reactivity) .
- Data repositories : Use IJPH’s open-data guidelines to access crystallographic databases (e.g., CCDC 2088681 ).
Methodological & Safety Considerations
Q. What safety protocols are essential when handling trimethylphosphane ligands?
Answer:
Q. How can computational modeling enhance experimental studies of iodosilver-trimethylphosphane systems?
Answer:
- DFT calculations : Predict electronic structures (e.g., HOMO/LUMO levels for redox activity ).
- MD simulations : Model solvent effects on complex stability (refer to 3D visualization protocols ).
- Docking studies : Screen ligand-substrate interactions in catalytic cycles (e.g., using AutoDock Vina with PMe parameters ).
Data Presentation & Reproducibility
Q. What standards ensure rigorous data reporting for crystallographic and spectral analyses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
